![molecular formula C11H12N4S B5617084 2-amino-4-ethyl-6-(ethylthio)-3,5-pyridinedicarbonitrile](/img/structure/B5617084.png)
2-amino-4-ethyl-6-(ethylthio)-3,5-pyridinedicarbonitrile
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Overview
Description
Pyridine derivatives, such as "2-amino-4-ethyl-6-(ethylthio)-3,5-pyridinedicarbonitrile," play a significant role in various fields of chemistry due to their diverse chemical reactivities and applications in material science, pharmaceuticals, and agrochemicals. Their synthesis, molecular structure, chemical reactions, and properties have been the subject of extensive study.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multicomponent reactions, cyclocondensations, or modifications of existing pyridine frameworks. For example, Gupta et al. (1990) described the synthesis of 2,6-substituted and 5,6-annelated 4-(methylthio)-3-cyanopyridines via cyclocondensation, showcasing a method that could potentially be applied or adapted for the synthesis of related compounds (Gupta, Ila, & Junjappa, 1990).
Molecular Structure Analysis
X-ray crystallography and DFT analyses are common tools for elucidating the molecular structures of pyridine derivatives. Çolak et al. (2021) utilized these methods to characterize the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative, which could offer insights into the structural analysis of "2-amino-4-ethyl-6-(ethylthio)-3,5-pyridinedicarbonitrile" by analogy (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
Pyridine derivatives undergo a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the reactive nature of the pyridine ring and its substituents. The functional groups present in "2-amino-4-ethyl-6-(ethylthio)-3,5-pyridinedicarbonitrile" suggest its participation in similar reactions.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for the practical handling of chemicals. While specific data for "2-amino-4-ethyl-6-(ethylthio)-3,5-pyridinedicarbonitrile" is not directly available, related studies on pyridine derivatives can provide a baseline for expectations regarding physical properties.
Chemical Properties Analysis
The chemical properties of pyridine derivatives are largely influenced by the nature of their substituents. For instance, the presence of electron-withdrawing or donating groups can significantly affect their reactivity, acid-base behavior, and participation in coordination chemistry. Studies such as those by Mahmoud and El-Sewedy (2018) on the synthesis and corrosion inhibition efficiency of pyridine derivatives highlight the diverse chemical behavior these compounds can exhibit (Mahmoud & El-Sewedy, 2018).
properties
IUPAC Name |
2-amino-4-ethyl-6-ethylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-3-7-8(5-12)10(14)15-11(16-4-2)9(7)6-13/h3-4H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKSQCYKLVNSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SCC)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile |
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